
4'-Bromo-2,6-diiodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2,6-diiodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with bromine and iodine atoms substituted at specific positions on the rings. The presence of these halogen atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,6-diiodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the sequential halogenation of biphenyl. The process begins with the bromination of biphenyl to introduce a bromine atom at the 4’ position. This is followed by iodination to introduce iodine atoms at the 2 and 6 positions. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Bromo-2,6-diiodo-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-2,6-diiodo-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of halogen atoms makes the compound susceptible to electrophilic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitrating agents, sulfonating agents, and halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while tin reagents are used in Stille coupling.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2,6-diiodo-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of halogenated biphenyls’ biological activity and their interactions with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those with halogenated aromatic structures.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4’-Bromo-2,6-diiodo-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its ability to form strong halogen bonds with various biological and chemical targets, influencing their activity and function. The pathways involved include modulation of enzyme activity, receptor binding, and alteration of molecular conformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl
- 4-Bromo-4’-iodo-1,1’-biphenyl
- 2,6-Dibromo-4’-iodo-1,1’-biphenyl
Uniqueness
4’-Bromo-2,6-diiodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of bromine and iodine atoms at the 4’, 2, and 6 positions enhances its reactivity and makes it suitable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
64258-04-4 |
|---|---|
Molekularformel |
C12H7BrI2 |
Molekulargewicht |
484.90 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,3-diiodobenzene |
InChI |
InChI=1S/C12H7BrI2/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H |
InChI-Schlüssel |
WYVQZKAETHCFKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)C2=CC=C(C=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


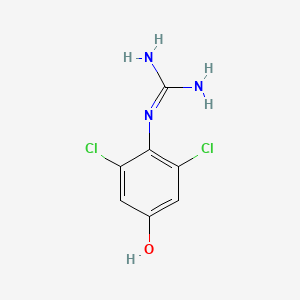
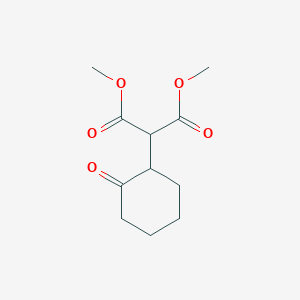
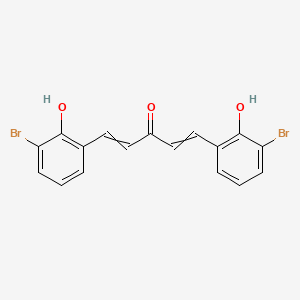

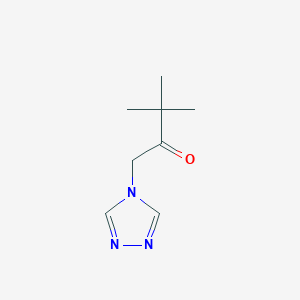
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)
![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
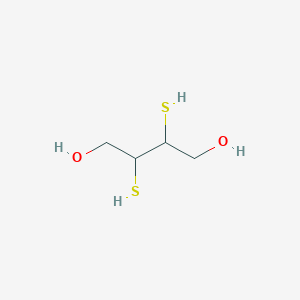

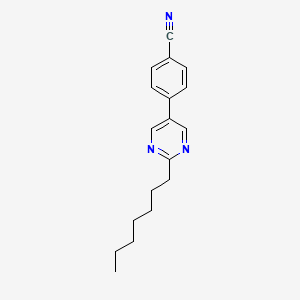
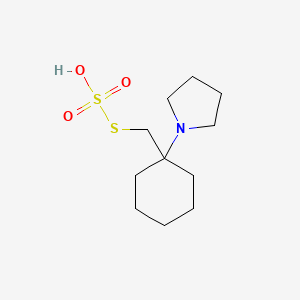
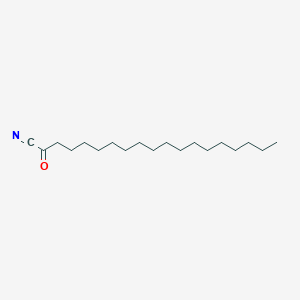
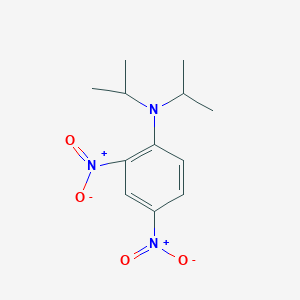
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)
